molecular formula C10H10ClNO2 B3083251 Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate CAS No. 113896-03-0

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B3083251
CAS No.: 113896-03-0
M. Wt: 211.64 g/mol
InChI Key: KMAJCOHYHSXZFU-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a chloro-substituted indole ring with a methyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as recrystallization from suitable solvents like ethyl acetate are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and ester functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAJCOHYHSXZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This compound was prepared from ethyl 5-chloroindole-2-carboxylate as described in example 1. However this time 5-6 equivalence of magnesium turnings were used instead of 2-3 eq. of magnesium turnings.
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Synthesis routes and methods II

Procedure details

Methyl 5-chloroindole-2-carboxylate (0.6 g, 2.87 mmol) and magnesium shavings (0.34 g, 14.3 mmol) were suspended in methanol (40 ml) and the mixture was stirred for 8 h. The mixture was filtered, treated with methylene chloride (100 ml) and washed with NH4Cl solution. The organic fraction was dried (Na2SO4) and the solvent removed in order to give a solid which was purified by chromatography on a column of silica gel, using a 7/3 petroleum/ethyl acetate mixture as eluent. The product was isolated in the form of a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
Reactant of Route 2
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
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Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
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Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
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Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
Reactant of Route 6
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate

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